

(1R)-1-naphthalen-1-ylethanamine;hydrochloride

CAS 82572-04-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1R)-1-naphthalen-1-ylethanamine;hydrochloride
Cat. No.:	B1589953

[Get Quote](#)

An In-Depth Technical Guide to (1R)-1-Naphthalen-1-ylethanamine Hydrochloride (CAS 82572-04-1): A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction

(1R)-1-Naphthalen-1-ylethanamine hydrochloride, identified by CAS number 82572-04-1, is a chiral amine salt of significant importance in the fields of organic chemistry and pharmaceutical development.^{[1][2]} As a high-purity, stereochemically defined compound, it serves as a critical chiral building block for the synthesis of enantiomerically pure molecules.^{[3][4]} Its most prominent application is as a key intermediate in the manufacturing of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma.^{[3][5][6]}

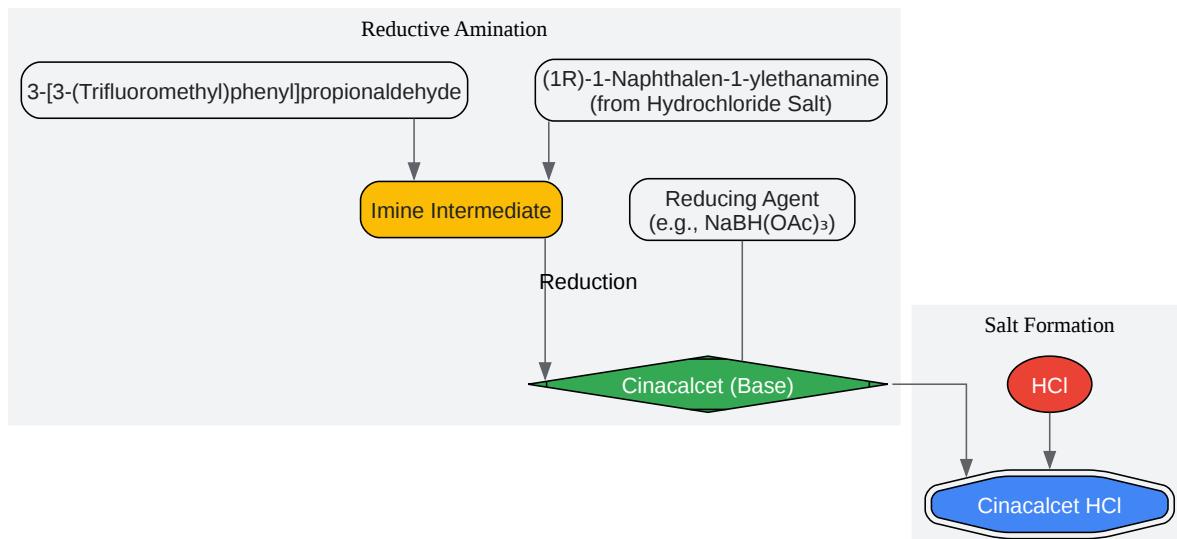
The stereochemistry of a pharmaceutical compound is paramount, as different enantiomers can exhibit vastly different pharmacological activities and safety profiles. The (R)-configuration of this specific amine is essential for imparting the correct three-dimensional orientation required for the biological activity of drugs like Cinacalcet.^[4] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis strategies, analytical methods, and applications, with a focus on the scientific principles and practical methodologies that underpin its use.

Chapter 1: Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of (1R)-1-naphthalen-1-ylethanamine hydrochloride are fundamental for its effective use in synthesis and analysis. The compound is the hydrochloride salt of the free base, (R)-(+)-1-(1-Naphthyl)ethylamine (CAS: 3886-70-2).^{[3][7]} The salt form is generally preferred in laboratory and industrial settings due to its enhanced stability and ease of handling compared to the air-sensitive free amine.^{[3][8]}

Key Compound Data

Property	Value	Reference
CAS Number	82572-04-1	[1] [2] [9]
IUPAC Name	(1R)-1-naphthalen-1-ylethanamine;hydrochloride	[9] [10]
Synonyms	(R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride, (R)-1-(Naphthalen-1-yl)ethanamine HCl	[9]
Molecular Formula	C ₁₂ H ₁₄ ClN	[1] [2] [9]
Molecular Weight	207.70 g/mol	[1] [9]
Melting Point	253-257 °C	[8] [11]
Appearance	Typically a white to off-white solid	N/A
InChI Key	ZTNKTVBJMXQOBQ-SBSPUUUFOSA-N	[2] [9]


Chapter 2: The Role in Asymmetric Synthesis

The utility of (1R)-1-naphthalen-1-ylethanamine hydrochloride is rooted in its chirality. It serves as a source of stereochemical information, enabling the construction of complex, single-enantiomer products.

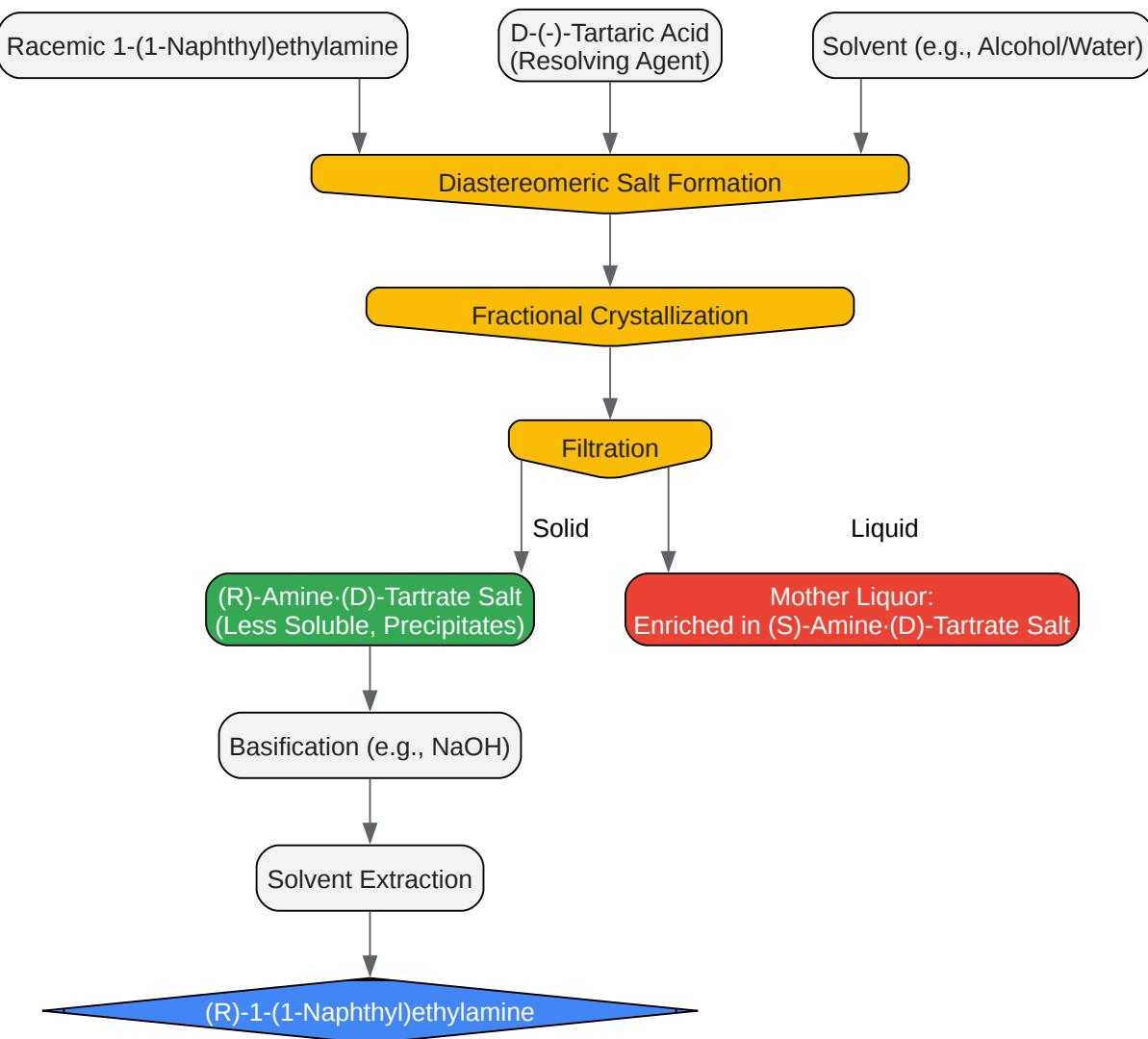
Core Application: Intermediate for Cinacalcet Synthesis

Cinacalcet hydrochloride is a second-generation calcimimetic agent that functions by allosterically activating the calcium-sensing receptor (CaSR), thereby inhibiting the secretion of parathyroid hormone (PTH).^{[5][6]} The synthesis of Cinacalcet relies on the enantiopure (R)-amine to establish the correct stereocenter. A common synthetic route involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propionaldehyde with (R)-1-(1-naphthyl)ethylamine.^[12]

The reaction proceeds via the formation of an imine intermediate, which is then reduced to the secondary amine, Cinacalcet. The use of the hydrochloride salt of the amine is feasible in this process.^[12]

[Click to download full resolution via product page](#)

Figure 1: Synthesis of Cinacalcet HCl.


Chapter 3: Synthesis and Manufacturing Strategies

The production of enantiomerically pure (1R)-1-naphthalen-1-ylethanamine is a critical step. The primary methods employed are the resolution of a racemic mixture and direct asymmetric synthesis. The final step involves conversion to the hydrochloride salt.

Method 1: Chiral Resolution of Racemic 1-(1-Naphthyl)ethylamine

This classical method separates the two enantiomers of a racemic amine by forming diastereomeric salts with a chiral resolving agent. D-(-)-tartaric acid is a cost-effective and commonly used agent for this purpose.^[13] The principle relies on the different solubilities of the

two diastereomeric salts ((R)-amine-(D)-tartrate vs. (S)-amine-(D)-tartrate) in a specific solvent system, allowing for their separation by fractional crystallization.[13]

[Click to download full resolution via product page](#)

Figure 2: Chiral Resolution Workflow.

Protocol: Resolution with D-(-)-Tartaric Acid[13]

- Dissolution: Dissolve racemic 1-(1-naphthyl)ethylamine and D-(-)-tartaric acid in a heated mixture of an alcohol (e.g., methanol or ethanol) and water.
- Crystallization: Cool the solution slowly to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-1-(1-naphthyl)ethylamine · D-(-)-tartrate.
- Isolation: Filter the resulting crystals and wash with a cold solvent to isolate the desired salt.
- Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-amine.
- Extraction: Extract the free amine into an organic solvent (e.g., toluene or dichloromethane).
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(1-naphthyl)ethylamine. The enantiomeric excess (e.e.) can reach over 95%.[13]

Method 2: Asymmetric Synthesis

Asymmetric synthesis creates the desired enantiomer directly from a prochiral precursor, avoiding the need to separate a racemic mixture. A common and efficient route is the asymmetric reduction of 1-acetonaphthone or its corresponding oxime.[14][15]

Enzymatic Asymmetric Synthesis Biocatalysis using transaminase enzymes offers a highly selective and environmentally friendly approach. An R-selective transaminase can convert 1-acetyl naphthalene directly into (R)-1-(1-naphthyl)ethylamine with high enantiomeric purity.[14][16]

Protocol: Asymmetric Reduction using a Chiral Catalyst[15]

- Precursor Preparation: Prepare 1-(1-naphthyl)ethanone oxime from 1-acetonaphthone.
- Catalytic Reduction: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the oxime in a suitable polar solvent (e.g., dimethylformamide).

- Catalyst Addition: Add a chiral ruthenium catalyst, such as chlorine{--INVALID-LINK--amido} (p-cymene)ruthenium(II).
- Hydrogen Source: Introduce a hydrogen source, such as ammonium formate.
- Reaction: Heat the mixture and stir for a specified time until the reaction is complete (monitored by TLC or HPLC).
- Workup and Isolation: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify (e.g., by distillation or chromatography) to obtain the (R)-amine with high chiral purity (e.g., 96% e.e.).[\[15\]](#)

Final Step: Hydrochloride Salt Formation

To obtain the final product, the purified (R)-amine free base is converted to its hydrochloride salt.

Protocol: Salt Formation[\[5\]](#)[\[8\]](#)

- Dissolve the purified (R)-1-(1-naphthyl)ethylamine base in a suitable organic solvent, such as ethyl acetate or n-heptane.
- At room temperature, add a solution of hydrochloric acid (e.g., 15% HCl in ethyl acetate or gaseous HCl) dropwise with stirring.[\[5\]](#)
- Continue addition until precipitation of the hydrochloride salt is complete.
- Stir the resulting slurry (e.g., overnight) to ensure complete crystallization.
- Filter the solid product, wash with the solvent (e.g., n-heptane), and dry under vacuum to yield (1R)-1-naphthalen-1-ylethanamine hydrochloride.

Chapter 4: Analytical Methodologies

Rigorous analytical control is essential to ensure the chemical and chiral purity of (1R)-1-naphthalen-1-ylethanamine hydrochloride, which directly impacts the quality of the final active pharmaceutical ingredient (API).

Protocol 1: Chiral Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric excess (e.e.) of the compound. Polysaccharide-based CSPs are widely used for this purpose.[17]

Methodology:

- Column: Chiral polysaccharide-based column (e.g., Larihc CF6-P or ChiralPak).[17]
- Mobile Phase: A mixture of a non-polar solvent (e.g., heptane), an alcohol (e.g., ethanol), and additives like trifluoroacetic acid (TFA) and triethylamine (TEA) to improve peak shape and resolution. A typical mobile phase could be Heptane/Ethanol/TFA/TEA (60:40:0.3:0.2, v/v/v/v).[17]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 280 nm).
- Analysis: The two enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess is calculated using the peak areas of the (R)- and (S)-enantiomers: $e.e. (\%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] \times 100$

Protocol 2: Chemical Purity by Reverse-Phase HPLC

Standard reverse-phase HPLC (RP-HPLC) is used to assess chemical purity by separating the main compound from any process-related impurities or degradation products.

Methodology:

- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection (e.g., 220 nm).
- Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Chapter 5: Safety, Handling, and Storage

Proper safety precautions are mandatory when handling (1R)-1-naphthalen-1-ylethanamine hydrochloride due to its potential hazards.

GHS Hazard Classification[9]

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)[18] [19]

- Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[18] Eyewash stations and safety showers should be readily accessible.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[19]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The free amine is air-sensitive, and while the hydrochloride salt is more stable, it should still be protected from moisture and air.[3][20]
- Incompatibilities: Avoid contact with strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[18][20]

Conclusion

(1R)-1-Naphthalen-1-ylethanamine hydrochloride is more than a simple chemical intermediate; it is an enabling tool in modern pharmaceutical synthesis. Its value lies in its defined stereochemistry, which is indispensable for producing enantiomerically pure drugs like Cinacalcet. A thorough understanding of its properties, synthesis, analysis, and safe handling, as detailed in this guide, is crucial for any scientist or researcher working to develop complex, life-saving therapeutics. The continued refinement of its synthesis, whether through classical resolution or advanced asymmetric catalysis, underscores its enduring importance in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 82572-04-1 | (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbino.com]
- 5. Cinacalcet hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN111018734B - A kind of synthetic method of cinacalcet hydrochloride intermediate - Google Patents [patents.google.com]

- 7. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. Reputable Manufacturer Supply Buy High Quality (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE HYDROCHLORIDE 82572-04-1 with Efficient Delivery [yzqyyykj.com]
- 9. 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaR)- | C12H14CIN | CID 12314893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1R)-1-(1-Naphthyl)ethylamine Hydrochloride [lgcstandards.com]
- 11. (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride | 82572-04-1 [chemicalbook.com]
- 12. A process for the preparation of cinacalcet and intermediates thereof - Patent 2327684 [data.epo.org]
- 13. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
- 14. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 15. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 16. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl) ethylamine, an intermediate of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. (R)-(+)-1-(1-Naphthyl)ethylamine | 3886-70-2 [chemicalbook.com]
- To cite this document: BenchChem. [(1R)-1-naphthalen-1-ylethanamine;hydrochloride CAS 82572-04-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589953#1r-1-naphthalen-1-ylethanamine-hydrochloride-cas-82572-04-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com